H-Trp-Trp-Trp-OH

説明

Trp-Trp-Trp is an oligopeptide.

作用機序

Target of Action

H-Trp-Trp-Trp-OH, a tripeptide consisting of tryptophan, has been identified to have antibacterial activity This suggests that its primary targets are likely bacterial cells

Mode of Action

Given its antibacterial activity, it can be inferred that it interacts with its bacterial targets in a way that inhibits their growth or survival .

Biochemical Pathways

Tryptophan, the amino acid that makes up this compound, is known to be involved in several biochemical pathways. In the human body, tryptophan can be metabolized into serotonin, a neurotransmitter, and melatonin, a hormone that regulates sleep . In bacteria, tryptophan might be used in different ways, potentially affecting various biochemical pathways.

Result of Action

The primary known result of the action of this compound is its antibacterial effect . This suggests that it leads to molecular and cellular effects that are detrimental to bacteria, thereby inhibiting their growth or survival.

生化学分析

Biochemical Properties

H-Trp-Trp-Trp-OH plays a crucial role in biochemical reactions due to its composition of tryptophan residues. Tryptophan is an essential amino acid involved in the synthesis of several important biomolecules, including serotonin and melatonin . This compound exhibits antibacterial activity, making it a potential candidate for antimicrobial applications . The compound interacts with various enzymes and proteins, including tryptophan hydroxylase, which catalyzes the conversion of tryptophan to 5-hydroxytryptophan, a precursor to serotonin . Additionally, this compound may interact with indoleamine 2,3-dioxygenase, an enzyme involved in the kynurenine pathway of tryptophan metabolism .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with tryptophan hydroxylase and indoleamine 2,3-dioxygenase affects the production of serotonin and kynurenine, respectively . These metabolites play significant roles in regulating mood, immune response, and cellular homeostasis . This compound’s antibacterial properties also suggest potential effects on bacterial cell membranes and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and receptors. The compound binds to tryptophan hydroxylase, facilitating the conversion of tryptophan to 5-hydroxytryptophan . This interaction is crucial for the synthesis of serotonin, a neurotransmitter involved in mood regulation and other physiological processes . Additionally, this compound may inhibit or activate other enzymes in the tryptophan metabolic pathway, influencing the production of various metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are essential factors to consider in experimental studies. Studies have shown that the compound’s antibacterial activity persists over time, suggesting potential for sustained antimicrobial applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced serotonin production and improved mood regulation . Higher doses could lead to adverse effects, including potential toxicity and disruption of normal metabolic processes . It is crucial to determine the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to tryptophan metabolism. The compound interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, influencing the production of serotonin and kynurenine . These pathways play critical roles in regulating mood, immune response, and cellular homeostasis . Additionally, this compound may affect metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its hydrophobic nature and interactions with specific transporters and binding proteins . The compound’s hydrophobicity allows it to interact with cell membranes and potentially accumulate in specific cellular compartments . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

This compound’s subcellular localization is influenced by its hydrophobic properties and interactions with cellular components. The compound may localize to specific organelles or compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular locations .

生物活性

H-Trp-Trp-Trp-OH, also known as Tryptophyltryptophan, is a biologically active peptide with significant implications in various biological processes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₃₃H₃₂N₆O₄

- Molecular Weight : 590.64 g/mol

- CAS Number : 20696-60-0

- Density : 1.4 g/cm³

- Boiling Point : 791.1°C at 760 mmHg

- Melting Point : Not available

This compound exhibits its biological activity primarily through interactions with various molecular targets, including receptors and enzymes. The tryptophan residues in the peptide play a crucial role in:

- Protein Binding : Tryptophan's indole ring facilitates hydrophobic interactions and hydrogen bonding, enabling the peptide to bind effectively to target proteins.

- Modulation of Signaling Pathways : The compound has been shown to influence pathways such as the mTOR pathway, which is critical for protein synthesis and cellular metabolism .

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antioxidant Activity : The peptide has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Neuroprotective Effects : Studies suggest that it may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation.

- Antimicrobial Properties : this compound has demonstrated activity against various pathogens, indicating potential applications in treating infections .

Neuroprotective Effects

A study by Senoo et al. (2010) explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and preservation of mitochondrial function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Antioxidant Activity

Research conducted by Ma et al. (2010) highlighted the antioxidant properties of this compound. The peptide was found to effectively reduce lipid peroxidation in vitro, showcasing its ability to protect cellular membranes from oxidative damage .

Comparative Analysis with Related Compounds

| Compound | Molecular Weight | Biological Activity |

|---|---|---|

| H-Trp-Trp-OH | 390.435 g/mol | Antioxidant, neuroprotective |

| H-Leu-Trp-OH | 317.38 g/mol | Enzyme inhibition, protein interactions |

| H-Tyr-Tyr-OH | 338.37 g/mol | Antimicrobial activity |

科学的研究の応用

Neuropharmacology

H-Trp-Trp-Trp-OH has been studied for its potential effects on serotonergic signaling pathways. Tryptophan is a well-known precursor for serotonin (5-HT), a neurotransmitter implicated in mood regulation and various neurological disorders. Research indicates that peptides containing multiple tryptophan residues may enhance serotonin synthesis and release in the brain, potentially offering therapeutic benefits for conditions such as depression and anxiety .

Antioxidant Properties

The antioxidant capabilities of tryptophan derivatives are of significant interest. Studies have shown that compounds like this compound can scavenge free radicals and reduce oxidative stress in neuronal cells. This property is crucial for neuroprotective strategies against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Peptide Synthesis

In peptide chemistry, this compound serves as a valuable building block for synthesizing more complex peptides. Its incorporation into larger peptide sequences can enhance stability and bioactivity due to the unique properties conferred by tryptophan residues. This application is particularly relevant in designing peptide-based drugs and therapeutics .

Case Study 1: Serotonin Modulation

A study investigated the effects of dietary supplementation with this compound on serotonin levels in rodent models. Results indicated a significant increase in brain serotonin concentrations, correlating with improved mood-related behaviors. This suggests the potential use of this tripeptide in developing treatments for mood disorders .

Case Study 2: Neuroprotection Against Oxidative Stress

In vitro experiments demonstrated that this compound exhibited protective effects on neuronal cells exposed to oxidative stressors. The compound effectively reduced markers of cell damage and apoptosis, highlighting its potential as a neuroprotective agent in therapeutic applications aimed at preventing neurodegeneration .

Table: Summary of Applications

特性

IUPAC Name |

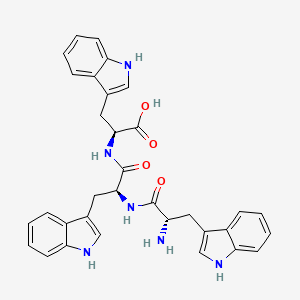

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N6O4/c34-25(13-19-16-35-26-10-4-1-7-22(19)26)31(40)38-29(14-20-17-36-27-11-5-2-8-23(20)27)32(41)39-30(33(42)43)15-21-18-37-28-12-6-3-9-24(21)28/h1-12,16-18,25,29-30,35-37H,13-15,34H2,(H,38,40)(H,39,41)(H,42,43)/t25-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCAKIVDAFTTGJ-ARVREXMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80658740 | |

| Record name | L-Tryptophyl-L-tryptophyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59005-82-2 | |

| Record name | L-Tryptophyl-L-tryptophyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。